ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid
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Overview
Description
VU0364572 trifluoroacetate salt is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor. This compound has shown potential in neuroprotective applications, particularly in the context of Alzheimer’s disease, due to its ability to enhance cognitive functions and reduce neuropathology .
Mechanism of Action
Target of Action
VU0364572 TFA salt is an orally active and selective allosteric agonist of the M1 muscarinic receptor . The M1 muscarinic receptor is a G-protein coupled receptor that plays a crucial role in the central nervous system, particularly in cognition and memory processes .
Mode of Action
VU0364572 TFA salt interacts with the M1 muscarinic receptor, inducing concentration-dependent increases in calcium mobilization and ERK1/2 phosphorylation . This interaction results in the activation of the receptor and subsequent intracellular signaling cascades .
Biochemical Pathways
The activation of the M1 muscarinic receptor by VU0364572 TFA salt affects several biochemical pathways. One key pathway involves the protein kinase C (PKC) . The activation of PKC leads to the phosphorylation of various proteins, including KCNQ2, NR1, and MARCKS . These phosphorylation events can modulate neuronal signaling and contribute to the compound’s effects on cognition and memory .
Pharmacokinetics
VU0364572 TFA salt is orally active and has good penetration into the central nervous system . It has a half-life of approximately 45 minutes , indicating a relatively rapid metabolism and elimination. The pharmacokinetic properties of VU0364572 TFA salt contribute to its bioavailability and potential for therapeutic use .
Result of Action
The activation of the M1 muscarinic receptor by VU0364572 TFA salt has several molecular and cellular effects. It has been shown to have neuroprotective potential, preventing memory impairments and reducing neuropathology in models of Alzheimer’s Disease . Specifically, it can significantly reduce levels of soluble and insoluble Aβ 40,42 in the cortex and hippocampus, and decrease oligomeric (oAβ) levels in the cortex .
Action Environment
The action, efficacy, and stability of VU0364572 TFA salt can be influenced by various environmental factors. For instance, the compound’s pharmacokinetics and effects can be affected by factors such as the physiological state of the individual, the presence of other drugs, and specific characteristics of the disease state . .
Biochemical Analysis
Biochemical Properties
VU0364572 TFA salt interacts with the M1 muscarinic receptor, a type of G protein-coupled receptor . It acts as an agonist, binding to the receptor and inducing a biochemical response . This interaction is selective, meaning it primarily affects the M1 receptor and has little effect on other types of muscarinic receptors .
Cellular Effects
VU0364572 TFA salt influences cell function by modulating the activity of the M1 receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce concentration-dependent increases in calcium mobilization and ERK1/2 phosphorylation in CHO cells transfected with the human M1 receptor .
Molecular Mechanism
The molecular mechanism of VU0364572 TFA salt involves binding to the M1 receptor and activating it . This leads to changes in intracellular signaling pathways, which can result in altered gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of VU0364572 TFA salt can change over time . For example, it has been shown to promote phosphorylation of certain proteins in a time-dependent manner .
Dosage Effects in Animal Models
The effects of VU0364572 TFA salt can vary with different dosages in animal models . For example, it has been shown to have neuroprotective effects in a mouse model of Alzheimer’s disease when administered at a certain dosage .
Metabolic Pathways
VU0364572 TFA salt is involved in the cholinergic signaling pathway, which is mediated by muscarinic receptors . It can interact with various enzymes and cofactors as part of this pathway .
Transport and Distribution
The transport and distribution of VU0364572 TFA salt within cells and tissues are likely influenced by its physicochemical properties and its interactions with the M1 receptor .
Subcellular Localization
The subcellular localization of VU0364572 TFA salt is likely determined by its interactions with the M1 receptor . As an agonist of this receptor, it may be localized to areas of the cell where the receptor is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU0364572 trifluoroacetate salt involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the bipiperidine core: This involves the reaction of piperidine derivatives under controlled conditions.
Introduction of the benzoyl group: This step involves the acylation of the bipiperidine core with 2-methylbenzoyl chloride.
Formation of the trifluoroacetate salt: The final step involves the reaction of the intermediate with trifluoroacetic acid to form the trifluoroacetate salt
Industrial Production Methods
Industrial production of VU0364572 trifluoroacetate salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: Optimized to maximize yield.
Purification methods: Techniques such as recrystallization and chromatography are employed to achieve high purity
Chemical Reactions Analysis
Types of Reactions
VU0364572 trifluoroacetate salt undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
VU0364572 trifluoroacetate salt has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the M1 muscarinic acetylcholine receptor.
Biology: Employed in studies investigating the role of the M1 receptor in various biological processes.
Medicine: Explored for its potential in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of new therapeutic agents targeting the M1 receptor
Comparison with Similar Compounds
Similar Compounds
VU0255035: Another M1 muscarinic acetylcholine receptor agonist.
PEP-005: A compound with similar neuroprotective properties.
GF109203X: A protein kinase C inhibitor with related applications
Uniqueness
VU0364572 trifluoroacetate salt is unique due to its high selectivity for the M1 muscarinic acetylcholine receptor and its demonstrated neuroprotective potential in preclinical studies. This makes it a promising candidate for further research and development in the field of neurodegenerative diseases .
Properties
IUPAC Name |
ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3.C2HF3O2/c1-3-27-21(26)23-13-10-18(11-14-23)24-12-6-8-17(15-24)22-20(25)19-9-5-4-7-16(19)2;3-2(4,5)1(6)7/h4-5,7,9,17-18H,3,6,8,10-15H2,1-2H3,(H,22,25);(H,6,7)/t17-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFQJTFXOBPBLZ-UNTBIKODSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC=CC=C3C.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC(CC1)N2CCC[C@H](C2)NC(=O)C3=CC=CC=C3C.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32F3N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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